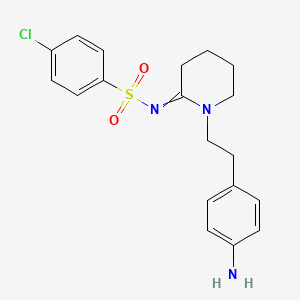
W-19 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
W-19 (hydrochloride) is an analytical reference material categorized as an analgesic. It is a nitro-reduction metabolite of W-18 and is intended for research and forensic applications . The compound has a molecular formula of C19H22ClN3O2S • HCl and a molecular weight of 428.4 g/mol .
Métodos De Preparación
The preparation of W-19 (hydrochloride) involves synthetic routes that include the reduction of nitro groups. The specific reaction conditions and industrial production methods are not widely documented, but it is known that the compound is synthesized through a series of chemical reactions involving piperidinylidene and benzenesulfonamide derivatives .
Análisis De Reacciones Químicas
W-19 (hydrochloride) undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving its aromatic rings and sulfonamide groups.
Oxidation: Although less common, oxidation reactions can occur under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
W-19 (hydrochloride) is primarily used in scientific research for its analgesic properties. It is utilized in:
Chemistry: As an analytical reference material for mass spectrometry and other analytical techniques.
Biology: In studies related to pain management and the biological pathways involved in analgesia.
Medicine: Research on its potential therapeutic applications and comparison with other analgesics.
Mecanismo De Acción
The mechanism of action of W-19 (hydrochloride) involves its interaction with specific molecular targets and pathways related to pain perception. It is believed to exert its analgesic effects by modulating the activity of certain receptors and enzymes involved in the pain signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to be significantly more potent than morphine .
Comparación Con Compuestos Similares
W-19 (hydrochloride) is compared with other similar compounds such as W-18 and deschloro W-19 (hydrochloride). These compounds share structural similarities but differ in their potency and specific applications:
W-18: The parent compound of W-19, known for its potent analgesic properties.
Deschloro W-19 (hydrochloride): A structurally similar compound with slight variations in its chemical structure and potency.
W-19 (hydrochloride) is unique due to its high potency and specific applications in forensic and analytical research.
Propiedades
Número CAS |
93101-03-2 |
|---|---|
Fórmula molecular |
C19H22ClN3O2S |
Peso molecular |
391.9 g/mol |
Nombre IUPAC |
N-[1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C19H22ClN3O2S/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15/h4-11H,1-3,12-14,21H2 |
Clave InChI |
LPAZQXGIOLCCTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



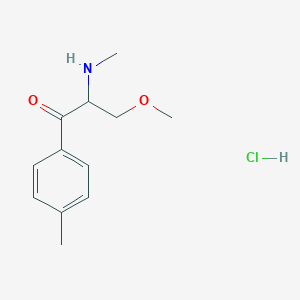

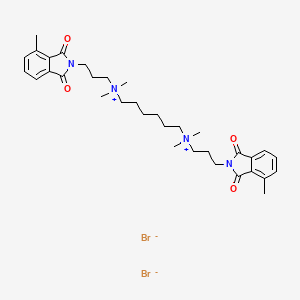
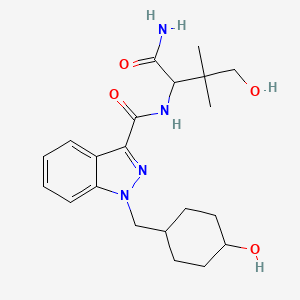
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)
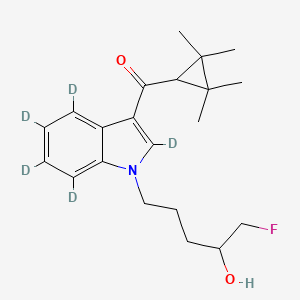
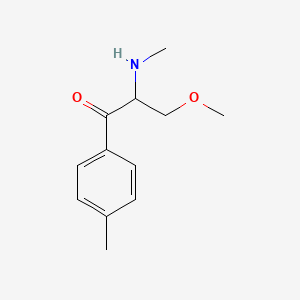
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
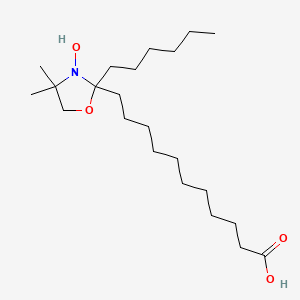
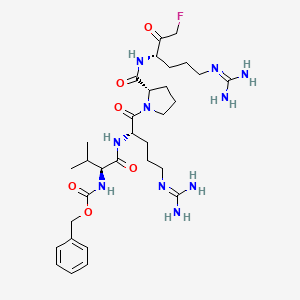
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B10764575.png)
![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
